

Application Notes and Protocols for Dorsomorphin (Compound C)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in biomedical research. It functions as a potent, selective, and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] [2][3][4] The Ki value for its inhibition of AMPK is 109 nM.[1][2][3][4] Additionally, Dorsomorphin is recognized as an inhibitor of the bone morphogenetic protein (BMP) signaling pathway by targeting type I BMP receptors ALK2, ALK3, and ALK6.[2][3][5][6][7] This dual activity makes it a valuable tool for studying a variety of cellular processes, including metabolism, cell differentiation, and developmental biology.

This document provides detailed information on the synthesis and purification of Dorsomorphin, along with protocols for its use in in-vitro kinase assays.

Synthesis and Purification of Dorsomorphin

Dorsomorphin is a synthetic compound. The following protocol is based on a convergent synthesis strategy.

Synthetic Protocol

A common route for Dorsomorphin synthesis involves a multi-step process. An adapted Mitsunobu reaction can be employed for the synthesis of Dorsomorphin and its analogs.[8] A



key step involves the demethylation of a precursor followed by alkylation.[8]

Reagents and Conditions for a key synthetic step:

Step	Reagents	Conditions
Demethylation	BBr3, CH2Cl2	-78 °C, 1 h
Alkylation	1-(2-chloroethyl) piperidine, K ₂ CO ₃ , DMF	60 °C, 16 h

This table summarizes a crucial part of the synthesis process as described in the literature.[8]

Purification Protocol

The final product is typically purified by flash chromatography.

Purification Parameters:

Parameter	Value	
Stationary Phase	Silica gel	
Mobile Phase	Hexane/Ethyl Acetate	
Gradient	6:1 to 9:1 (Hexane:Ethyl Acetate)	

Following synthesis and purification, a yellowish solid of Dorsomorphin is obtained.[8] The reported yield for a two-stage process is approximately 18%.[8]

Quantitative Data Summary



Parameter	Value	Reference
AMPK Inhibition (Ki)	109 nM	[1][2][3][4]
BMP Signaling Inhibition (IC50)	0.47 μM (for BMP4-induced SMAD phosphorylation)	[1]
Synthesis Yield	18% (over two stages)	[8]
Purity	≥ 98% (by HPLC)	

Experimental Protocols In Vitro AMPK Inhibition Assay

This protocol is designed to assess the inhibitory activity of Dorsomorphin on partially purified AMPK from rat liver.[3][6]

Materials:

- Partially purified rat liver AMPK (to the blue-Sepharose step)
- Dorsomorphin (Compound C)
- AMP (100 μM)
- ATP (100 μM, containing 0.5 μCi ³³P-ATP per reaction)
- SAMS peptide substrate (50 μM)
- Assay Buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, 0.8 mM DTT)
- 1% Phosphoric Acid (H₃PO₄)
- 96-well MultiScreen plates

Procedure:



- Prepare a 100 μL reaction mixture containing AMP, ATP, and SAMS peptide in the assay buffer.
- Add the desired concentration of Dorsomorphin to the reaction mixture.
- Initiate the reaction by adding the partially purified AMPK enzyme.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding 80 μL of 1% H₃PO₄.
- Transfer 100 μL of the stopped reaction to a 96-well MultiScreen plate.
- Wash the plate three times with 1% H₃PO₄.
- Determine the amount of incorporated ³³P into the SAMS peptide using a suitable counter.
- Calculate the inhibition by comparing the activity in the presence of Dorsomorphin to a vehicle control.

Visualizations Signaling Pathways of Dorsomorphin Inhibition

Caption: Dorsomorphin's inhibitory action on AMPK and BMP signaling pathways.

General Experimental Workflow for Dorsomorphin Application

Caption: A generalized workflow from synthesis to data analysis for Dorsomorphin.

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